Somatostatin

Overview

Description

Somatostatin is a hormone that regulates a variety of bodily functions by hindering the release of other hormones, the activity of your gastrointestinal tract, and the rapid reproduction of cells . It is produced by many tissues in the body, principally in the nervous and digestive systems . Many different tissues produce somatostatin, including tissues in your gastrointestinal (GI) tract, pancreas, hypothalamus, and central nervous system (CNS) .

Synthesis Analysis

Somatostatin is initially secreted as a 116 amino acid precursor, preprosomatostatin, which undergoes endoproteolytic cleavage to prosomastatin. Prosomastatin is further processed into two active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), an extended SST-14 sequence to the N-terminus .

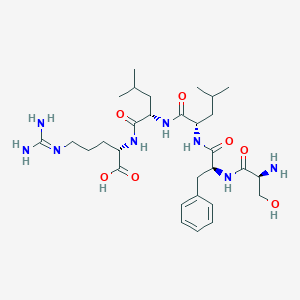

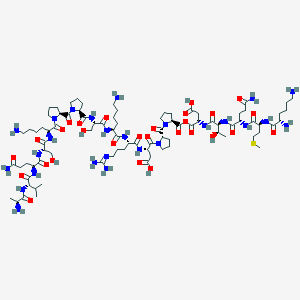

Molecular Structure Analysis

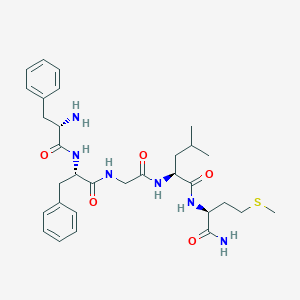

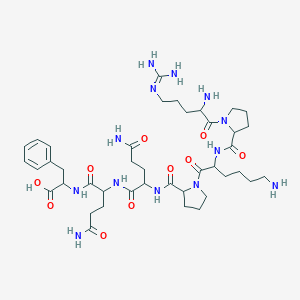

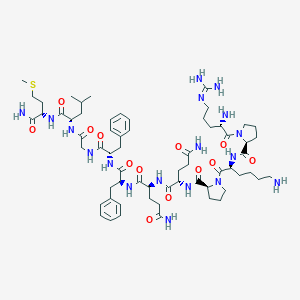

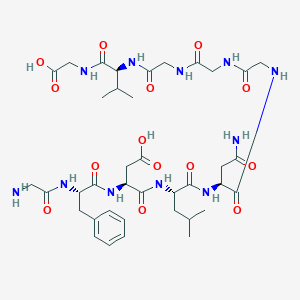

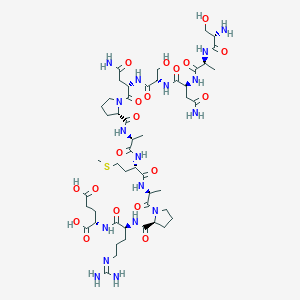

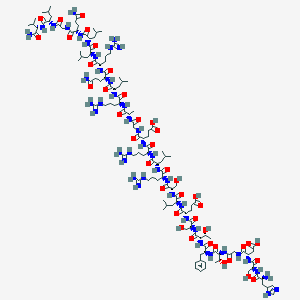

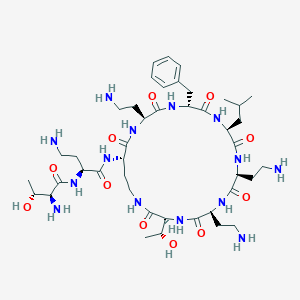

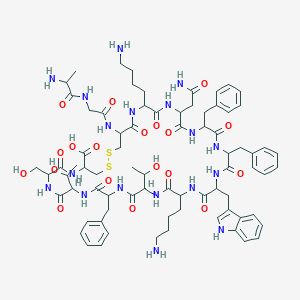

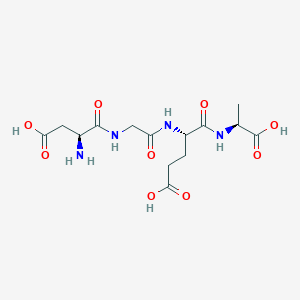

Somatostatin exists in two bioactive forms, as a 14 amino acid peptide (SST-14) and as a cogener of somatostatin-14 extended at the N-terminus called somatostatin-28 (SST-28) . The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors .

Chemical Reactions Analysis

Somatostatin has multiple modulatory effects on the immune system and the function of synovial cells, as well as anti-angiogenic, antiproliferative and analgesic properties . It slows down or stops the production of a number of hormones such as insulin and gut hormones .

Physical And Chemical Properties Analysis

Somatostatin is a cyclic peptide that is remarkably well conserved in evolution. A disulfide bond between cysteine residues maintains the cyclic structure . The molecular weight of somatostatin is 1637.88 g/mol .

Scientific Research Applications

Diabetic Complications Management

Somatostatin analogues have potential therapeutic uses in managing diabetic complications such as retinopathy, nephropathy, and obesity. This is attributed to their ability to inhibit IGF-1 , VEGF (which are involved in angiogenesis and vascular permeability), insulin secretion, and effects upon the renin-angiotensin-aldosterone system .

Neurological Function Regulation

In the brain, somatostatin acts as a signaling molecule produced by inhibitory neurons. It broadly dampens communication among various cell types in the prefrontal cortex and promotes exploratory, risk-taking-like behavior in mice, indicating its role in modulating neurological functions .

Inhibition of Cellular Proliferation

Somatostatin has been found to inhibit cellular proliferation and alter growth factor signaling. It regulates enzymes such as activation of protein tyrosine phosphatase (PTPs) and the mitogen-activated protein kinase (MAPK) pathway, which are crucial in cell cycle regulation and cancer research .

Growth Hormone Regulation

Discovered in the hypothalamus, somatostatin is also known as somatotropin release-inhibiting factor. It acts as a growth hormone inhibitory peptide, playing a significant role in controlling the secretion of growth hormone, which is vital for body growth and metabolism .

Pancreatic Function Modulation

Somatostatin originates from pre-prosomatostatin and is processed into somatostatin-14 and somatostatin-28. These peptides repress growth hormone secretion and are involved in regulating glucagon and insulin synthesis in the pancreas, highlighting its importance in metabolic studies .

Modulation of Glutamate Transmission

Somatostatin controls the efficiency of central glutamate transmission by modulating presynaptically the glutamate exocytosis or by metamodulating the activity of glutamate receptors colocalized and functionally coupled with somatostatin receptors in selected subpopulations of nerve terminals. This application is significant for understanding neurotransmitter systems and synaptic plasticity .

Mechanism of Action

Target of Action

Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is a naturally-occurring peptide hormone that regulates the endocrine system . It primarily targets the endocrine system and the central nervous system (CNS) . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon, and is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors .

Mode of Action

Somatostatin acts through a transmembrane G protein-coupled receptor (SST1-SST5) . When released into the stomach, it binds to an alpha-1 G-protein coupled receptor on the basolateral membrane of the parietal cell . This binding leads to the inhibition of adenylyl cyclase, antagonising the stimulatory effect of histamine, and thus inhibiting gastric acid secretion by parietal cells .

Biochemical Pathways

The signaling pathways involved in the antitumor function of somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . SSTR subtype-mediated activation or inhibition of the mitogen-activated protein kinases (MAPKs) has long been associated with cell growth inhibition in different cells .

Pharmacokinetics

Somatostatin is a 14 amino acid peptide that inhibits pancreatic exocrine and endocrine secretion. . Octreotide is an 8 amino acid synthetic analogue of somatostatin that possesses similar pharmacological effects. It has a much longer duration of action, however, and can be given subcutaneously .

Result of Action

Somatostatin elicits anti-neoplastic actions on various tumours via direct or indirect effects, or a combination of both . It regulates a wide variety of physiological functions and inhibits the secretion of other hormones, the activity of the gastrointestinal tract and the rapid reproduction of normal and tumour cells .

Action Environment

Environmental factors such as diet and physical activity can influence the action of somatostatin. For example, compared to carbohydrates, fat and protein are the major stimulants that release somatostatin . Moreover, perturbed energy balance plays a determinant role in food-seeking behaviour and body fat is a critical player to make the final decision whether it is food intake or energy expenditure .

Future Directions

Future investigations are needed to understand the responsiveness to somatostatin and for receptor detection as well as the molecular mechanisms by which these processes occur . Understanding of endocrines and neuroendocrines in SST-SSTRs in GI will provide an insight into advanced medicine in basic and clinical research .

properties

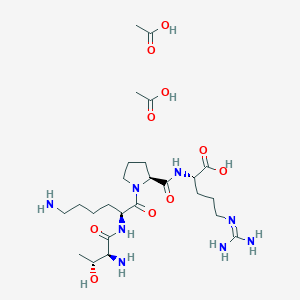

IUPAC Name |

19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-(2-aminopropanoylamino)acetyl]amino]-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLMOGPVYXJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104N18O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38916-34-6 (sheep) | |

| Record name | Somatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051110011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1637.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Somatostatin | |

CAS RN |

51110-01-1, 38916-34-6 | |

| Record name | Somatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051110011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Somatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)